
CID 57467918
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium Silicon Germanium Alloy . This compound is a combination of gadolinium, silicon, and germanium, and it has unique properties that make it valuable in various specialized applications. Gadolinium is a rare earth element known for its high magnetic moment and is often used in semiconductor fabrication and nuclear reactor shielding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Gadolinium Silicon Germanium Alloy involves the combination of gadolinium, silicon, and germanium in specific stoichiometric ratios. The synthesis typically requires high-temperature conditions to ensure proper alloy formation. The melting point of the alloy is around 1675°C .
Industrial Production Methods
Industrial production of this alloy involves melting the constituent elements in a controlled environment to prevent contamination. The process may include steps such as:
Melting: The elements are melted together in a high-temperature furnace.
Casting: The molten alloy is cast into desired shapes.
Cooling: Controlled cooling to achieve the desired crystal structure and properties.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium Silicon Germanium Alloy can undergo various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced to its constituent elements under specific conditions.
Substitution: Silicon and germanium atoms can be substituted with other elements in the alloy.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide.
Substitution: Involves the use of other elements like aluminum or boron under controlled conditions.
Major Products Formed
Oxides: Gadolinium oxide, silicon dioxide, and germanium dioxide.
Reduced Elements: Pure gadolinium, silicon, and germanium.
Wissenschaftliche Forschungsanwendungen
Gadolinium Silicon Germanium Alloy has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of new materials with unique magnetic and electronic properties.
Biology: Investigated for potential use in biomedical imaging due to gadolinium’s magnetic properties.
Medicine: Explored for use in contrast agents for magnetic resonance imaging (MRI).
Industry: Utilized in the production of semiconductors and other electronic components.
Wirkmechanismus
The mechanism by which Gadolinium Silicon Germanium Alloy exerts its effects is primarily related to its magnetic properties. Gadolinium has a high magnetic moment, which makes the alloy useful in applications requiring strong magnetic fields. The molecular targets and pathways involved include:
Magnetic Resonance Imaging (MRI): Gadolinium enhances the contrast in MRI scans by interacting with the magnetic fields.
Semiconductor Devices: The alloy’s electronic properties are exploited in the fabrication of semiconductors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gadolinium Silicide (Gd5Si4)
- Gadolinium Germanide (Gd5Ge3)
- Silicon Germanium Alloy (SiGe)
Uniqueness
Gadolinium Silicon Germanium Alloy is unique due to its combination of gadolinium’s magnetic properties with the electronic properties of silicon and germanium. This makes it particularly valuable in applications requiring both magnetic and electronic functionalities.
Eigenschaften
CAS-Nummer |
189118-23-8 |
|---|---|
Molekularformel |
GdGeSi |
Molekulargewicht |
258.0 g/mol |
InChI |
InChI=1S/Gd.Ge.Si |
InChI-Schlüssel |
LVKVKSQVTJLPDE-UHFFFAOYSA-N |
Kanonische SMILES |
[Si].[Ge].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


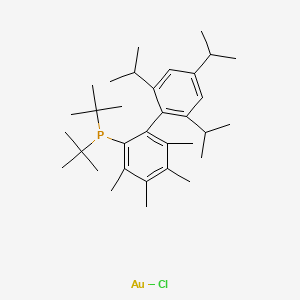
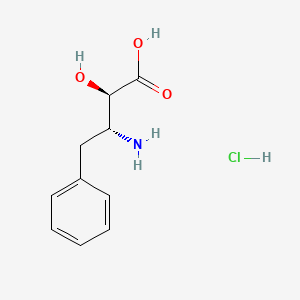
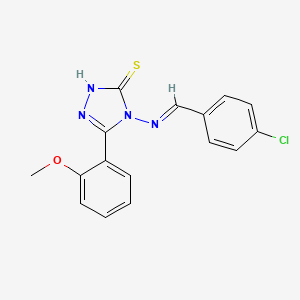
![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)
![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)
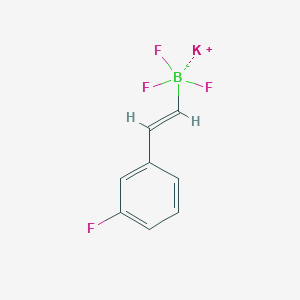
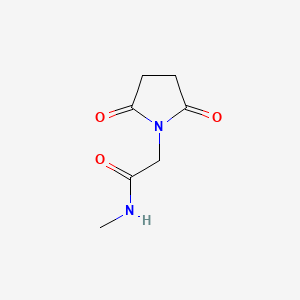
![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12052681.png)
![1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)
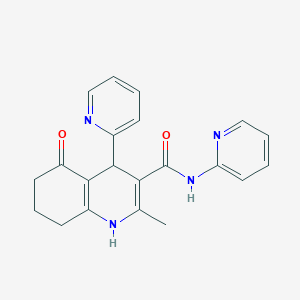
![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)
